

# Preclinical Studies on OMO-103: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical research on OMO-103, a first-in-class MYC inhibitor based on the Omomyc mini-protein. The data herein is compiled from foundational studies that established the compound's mechanism of action, safety, and efficacy, paving the way for its clinical development.

#### **Core Mechanism of Action**

OMO-103 is the pharmaceutical formulation of Omomyc, a dominant-negative version of the MYC oncoprotein.[1] MYC is a transcription factor that forms a heterodimer with its partner MAX to bind to E-box DNA sequences and activate the transcription of thousands of genes involved in cell proliferation, growth, and metabolism.[2] In most human cancers, MYC activity is deregulated, making it a prime therapeutic target.[3]

Omomyc inhibits MYC activity through a multi-pronged approach:

- Dimerization Interference: It forms inactive heterodimers with both MYC and MAX.[1][4]
- Competitive DNA Binding: It forms Omomyc/Omomyc homodimers and Omomyc/MAX
  heterodimers that can still bind to E-box sequences but lack the transactivation domain, thus
  acting as competitive inhibitors of the functional MYC/MAX complex.[1][4]



 Transcriptional Reprogramming: This displacement of MYC from its target promoters leads to a shutdown of MYC-driven transcriptional programs, resulting in anti-proliferative and proapoptotic effects.[2][5]

The following diagram illustrates the core mechanism of MYC inhibition by Omomyc.





Click to download full resolution via product page

Caption: Mechanism of MYC inhibition by OMO-103 (Omomyc).

# Quantitative Preclinical Data In Vitro Efficacy



Omomyc has demonstrated anti-proliferative effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) for growth arrest is typically in the low micromolar range.

| Cell Line  | Cancer Type                                | Key Mutations        | IC50 (μM)                                     | Reference |
|------------|--------------------------------------------|----------------------|-----------------------------------------------|-----------|
| H1975      | Non-Small Cell<br>Lung Cancer<br>(NSCLC)   | EGFR, PI3K, p53      | ~5-10                                         | [4]       |
| H460       | Non-Small Cell<br>Lung Cancer<br>(NSCLC)   | KRAS, PI3K, p53      | ~5-10                                         | [2]       |
| A549       | Non-Small Cell<br>Lung Cancer<br>(NSCLC)   | KRAS                 | ~5-10                                         | [2]       |
| MDA-MB-231 | Triple-Negative<br>Breast Cancer<br>(TNBC) | BRAF, p53            | Not specified<br>(growth inhibition<br>shown) | [6][7]    |
| Ramos      | Burkitt's<br>Lymphoma                      | MYC<br>translocation | Not specified (proliferation inhibited)       | [8]       |
| HCT116     | Colon Cancer                               | KRAS, PI3K           | Not specified (proliferation inhibited)       | [8]       |

### **In Vivo Efficacy**

Preclinical studies in mouse models have been crucial in demonstrating the therapeutic potential and safety of Omomyc.



| Model Type                                     | Cancer Type            | Treatment                           | Key Findings                                                                                                                 | Reference |
|------------------------------------------------|------------------------|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| Transgenic<br>(KRasLSL-<br>G12D/+)             | Lung<br>Adenocarcinoma | Intranasal<br>Omomyc                | Significant reduction in tumor grade; Decreased Ki67, increased Cleaved Caspase-3 (CC3); Increased CD3+ T-cell infiltration. | [2]       |
| Subcutaneous<br>Xenograft<br>(H1975 cells)     | NSCLC                  | Intravenous<br>Omomyc               | Significant reduction in tumor progression; Combination with paclitaxel doubled mouse survival.                              | [2][4]    |
| Orthotopic<br>Xenograft (MDA-<br>MB-231 cells) | TNBC                   | Systemic<br>Omomyc                  | Reduced growth of primary tumors and lung metastases.                                                                        | [6][7]    |
| Transgenic<br>(MMTV-PyMT)                      | Breast Cancer          | Doxycycline-<br>inducible<br>Omomyc | Delayed tumor formation and prevented lung metastases.                                                                       | [6]       |
| Patient-Derived<br>Xenograft (PDX)             | TNBC                   | Local Omomyc                        | Decreased proliferation, caused apoptosis, and extended survival.                                                            | [1]       |



## Experimental Protocols & Workflows Recombinant Protein Production

Omomyc (the active component of OMO-103) was recombinantly produced in E. coli and purified for preclinical studies. Its structural integrity and ability to form dimers were confirmed using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).[2][9]

#### In Vitro Cell-Based Assays

- Cell Lines: Human non-small cell lung cancer (H1975, H460, A549) and breast cancer (e.g., MDA-MB-231) cell lines were cultured under standard conditions.[2][6]
- Treatment: Cells were treated with the purified Omomyc mini-protein at various concentrations. The protein's intrinsic cell-penetrating capability allows it to enter cells without a separate delivery vehicle.[4][10]
- Proliferation Assays: Cell viability and growth inhibition were typically measured using standard assays (e.g., MTS or CellTiter-Glo) over 72 hours to determine IC50 values.[8]
- Mechanistic Assays:
  - Gene Set Enrichment Analysis (GSEA) was used to confirm the downregulation of MYC signature genes following treatment.[2]
  - Chromatin Immunoprecipitation (ChIP) assays were performed to demonstrate the displacement of MYC from the promoters of its target genes.[2][11]
  - Migration and Invasion Assays: Transwell assays (e.g., Boyden chamber) were used to assess the impact on the metastatic potential of cancer cells.[6]

The diagram below outlines a typical experimental workflow for in vitro validation.





Click to download full resolution via product page

**Caption:** Generalized workflow for in vitro preclinical testing of OMO-103.

#### In Vivo Animal Models

- Model Systems: A combination of transgenic mouse models (e.g., KRasLSL-G12D/+ for NSCLC) and xenograft models (implanting human cancer cells subcutaneously or orthotopically into immunocompromised mice) were used.[2][6]
- Administration: OMO-103 was administered via multiple routes, including direct intranasal delivery for lung cancer models and systemic intravenous (IV) injection for broader distribution.[2][5]
- Efficacy Evaluation:
  - Tumor growth was monitored over time using caliper measurements or imaging.
  - Survival was a key endpoint, particularly in combination therapy studies.



- At the study endpoint, tumors were harvested for histological and immunohistochemical (IHC) analysis.
- Pharmacodynamic Markers: IHC staining for markers of proliferation (Ki67), apoptosis (Cleaved Caspase-3), and immune infiltration (CD3 for T-cells) were used to confirm the biological effects of OMO-103 in the tumor tissue.[2]
- Pharmacokinetics (PK): Preclinical PK studies showed that after IV administration, OMO-103
  concentrations were significantly higher and more persistent in tumor tissue compared to
  serum, a finding later confirmed in patient biopsies.[12][13]

#### Conclusion

The preclinical data for OMO-103 (Omomyc) robustly established its novel mechanism of action as a direct MYC inhibitor. Studies across multiple cancer types, both in vitro and in vivo, demonstrated its ability to shut down MYC-driven transcription, inhibit cancer cell proliferation, induce apoptosis, and reduce metastatic progression.[3][7][10] These foundational studies, characterized by detailed mechanistic validation and efficacy in various models, provided a strong rationale for advancing OMO-103 into clinical trials as a promising therapy for MYC-driven cancers.[14][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding Peptomyc [peptomyc.com]
- 4. tandfonline.com [tandfonline.com]



- 5. esmo.org [esmo.org]
- 6. aseica.es [aseica.es]
- 7. MYC Inhibition Halts Metastatic Breast Cancer Progression by Blocking Growth, Invasion, and Seeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial Peptomyc [peptomyc.com]
- 15. First MYC inhibitor to demonstrate safety and anti-tumour activity in a phase I first-in-human clinical trial ecancer [ecancer.org]
- To cite this document: BenchChem. [Preclinical Studies on OMO-103: A Technical Overview].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609588#preclinical-studies-on-omo-103]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com